7-(2-bromoethyl)-2-methyl-1H-indene
Description
7-(2-Bromoethyl)-2-methyl-1H-indene is a halogenated indene derivative featuring a bromoethyl (-CH2CH2Br) substituent at position 7 and a methyl group at position 2.
Properties
Molecular Formula |
C12H13Br |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
7-(2-bromoethyl)-2-methyl-1H-indene |
InChI |
InChI=1S/C12H13Br/c1-9-7-11-4-2-3-10(5-6-13)12(11)8-9/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
KJIJZWDACOBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Effects: Bromoethyl vs. Bromomethyl
- 7-(2-Bromoethyl)-2-methyl-1H-indene (hypothetical):
- Molecular formula: C11H11Br (calculated molecular weight: 223.11 g/mol).
- The bromoethyl group may increase steric hindrance and lipophilicity compared to bromomethyl analogs, influencing solubility and reaction kinetics.
- 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7):
2.2 Electronic and Steric Comparisons
- 7-(4-tert-Butylphenyl)-2-methyl-1H-indene (C20H22, MW 262.39):
- (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one (C17H12BrO3):
2.3 Halogen Reactivity and Stability
- 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (A227193):
- Bromoethyl vs. Bromomethyl Reactivity :
- highlights that 2-bromoethyl groups in solvolysis reactions undergo 1,2-bromine migration (up to 50% in trifluoroacetolysis) . This suggests that the bromoethyl substituent in the target compound may exhibit similar migratory behavior, contrasting with bromomethyl analogs, which lack such flexibility.
Structural and Physical Property Analysis
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